Carboxylesterase Inhibition: Bromoxon vs. Ethylbromoxon Direct Head-to-Head Comparison
Bromoxon (Bo) exhibits nanomolar inhibitory potency against rat hepatic carboxylesterase (CaE), while its ethyl homolog ethylbromoxon (EBo) demonstrates picomolar potency against the same enzyme [1]. Both compounds are markedly more potent CaE inhibitors than brain acetylcholinesterase (AChE) inhibitors, establishing a distinct enzyme selectivity profile that differentiates them from other oxons such as paraoxon [1].
| Evidence Dimension | In vitro inhibition of rat hepatic carboxylesterase (CaE) |
|---|---|
| Target Compound Data | IC50 in nanomolar range |
| Comparator Or Baseline | Ethylbromoxon (EBo): IC50 in picomolar range |
| Quantified Difference | Approximately 1000-fold greater potency for EBo vs. Bo |
| Conditions | Rat hepatic CaE assay; in vitro |
Why This Matters
This quantitative potency differential dictates that experimental designs investigating CaE-mediated detoxification or sequestration of bromophos metabolites must employ the correct oxon standard; substituting ethylbromoxon would overestimate inhibitory capacity by three orders of magnitude, leading to erroneous toxicokinetic predictions.
- [1] Santhoshkumar P, Shivanandappa T. In vitro sequestration of two organophosphorus homologs by the rat liver. Chemico-Biological Interactions. 1999;119-120:277-282. doi:10.1016/S0009-2797(99)00038-1 View Source
